molecular formula C10H8ClNO2S B6200721 8-chloro-5-methanesulfonylquinoline CAS No. 2731014-61-0

8-chloro-5-methanesulfonylquinoline

Cat. No. B6200721
CAS RN: 2731014-61-0
M. Wt: 241.7
InChI Key:
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Description

8-Chloro-5-methanesulfonylquinoline (8-Cl-5-MSQ) is an organic compound that has been gaining attention in the scientific community due to its unique properties. It is a quinoline derivative with a sulfonyl group. 8-Cl-5-MSQ has a wide range of applications in scientific research, including its use as a reagent, a catalyst, and a drug.

Mechanism of Action

The exact mechanism of action of 8-chloro-5-methanesulfonylquinoline is not yet fully understood. However, it is believed that 8-chloro-5-methanesulfonylquinoline exerts its effects by acting on various enzymes, receptors, and other molecules in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Furthermore, 8-chloro-5-methanesulfonylquinoline has been found to interact with certain receptors, such as the serotonin receptor, which may be involved in its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-chloro-5-methanesulfonylquinoline are not yet fully understood. However, it has been shown to have various effects on the body, including anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been found to have neuroprotective effects, as well as protective effects against oxidative stress and neurotoxicity. Furthermore, 8-chloro-5-methanesulfonylquinoline has been found to have anti-tumor effects, as well as anti-viral effects.

Advantages and Limitations for Lab Experiments

The use of 8-chloro-5-methanesulfonylquinoline in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Furthermore, 8-chloro-5-methanesulfonylquinoline is stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can cause skin irritation. Furthermore, 8-chloro-5-methanesulfonylquinoline can react with other compounds, and it can be difficult to control the reaction.

Future Directions

There are several potential future directions for the use of 8-chloro-5-methanesulfonylquinoline in scientific research. For example, it could be used to develop new drugs for the treatment of various diseases, such as cancer and diabetes. Furthermore, it could be used to develop new catalysts for the synthesis of organic compounds. Additionally, 8-chloro-5-methanesulfonylquinoline could be used to study the mechanisms of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Finally, 8-chloro-5-methanesulfonylquinoline could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

The synthesis method of 8-chloro-5-methanesulfonylquinoline is relatively simple and straightforward. It can be prepared through the reaction of 5-methanesulfonylquinoline with a suitable chlorinating agent, such as phosphorus oxychloride or thionyl chloride. The reaction of the two components is carried out in a suitable solvent, such as dimethylformamide or acetonitrile. The reaction is usually complete after a few hours, and the resulting 8-chloro-5-methanesulfonylquinoline is then isolated and purified by column chromatography.

Scientific Research Applications

8-chloro-5-methanesulfonylquinoline has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, such as azoles, quinazolines, and quinolines. It has also been used as a catalyst for the synthesis of heterocyclic compounds. Furthermore, 8-chloro-5-methanesulfonylquinoline has been used as a drug for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-chloro-5-methanesulfonylquinoline can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chloro-5-nitrobenzene", "methylsulfonyl chloride", "aniline", "sodium hydroxide", "sodium bicarbonate", "potassium carbonate", "acetic acid", "sodium acetate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-nitrobenzene with a mixture of sulfuric and nitric acid to yield 2-chloro-5-nitrobenzoic acid", "Step 2: Reduction of 2-chloro-5-nitrobenzoic acid with tin and hydrochloric acid to yield 2-chloro-5-aminobenzoic acid", "Step 3: Diazotization of 2-chloro-5-aminobenzoic acid with sodium nitrite and hydrochloric acid to yield 2-chloro-5-diazoaminobenzoic acid", "Step 4: Coupling of 2-chloro-5-diazoaminobenzoic acid with aniline in the presence of sodium acetate and acetic acid to yield 8-chloro-5-aminoquinoline", "Step 5: Methanesulfonylation of 8-chloro-5-aminoquinoline with methylsulfonyl chloride in the presence of potassium carbonate and acetonitrile to yield 8-chloro-5-methanesulfonylquinoline" ] }

CAS RN

2731014-61-0

Molecular Formula

C10H8ClNO2S

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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